[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride
Overview
Description
[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2ClH. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various organisms , suggesting that they may target microbial proteins or enzymes.
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets, leading to changes that inhibit the growth of the organisms .
Biochemical Pathways
Benzimidazole derivatives have been shown to interfere with the synthesis of certain microbial proteins , which could disrupt various biochemical pathways.
Result of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may inhibit the growth of certain organisms at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with nucleic acid synthesis and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling cascades . Furthermore, this compound can modulate the activity of transcription factors, which are proteins that control the transcription of genetic information from DNA to messenger RNA .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s interaction with metabolic pathways can have significant implications for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can affect its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects . For example, nuclear localization of this compound can enhance its ability to modulate gene expression and DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride typically involves the formation of the benzimidazole core followed by functionalization at specific positions. One common method involves the cyclization of amido-nitriles to form disubstituted benzimidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride include other benzimidazole derivatives such as:
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- N-Methylbenzimidazole
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure can confer distinct biological activities and chemical properties, making it valuable for specific applications .
Properties
CAS No. |
1609403-66-8 |
---|---|
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
(1,2-dimethylbenzimidazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2;/h3-5H,6,11H2,1-2H3;1H |
InChI Key |
ZJKPLILZSYMJDW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CN.Cl.Cl |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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